[5-(2-Aminophenyl)furan-2-yl]methanol is an organic compound characterized by its unique structure, which includes a furan ring substituted with an amino group and a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 189.21 g/mol. This compound is notable for its potential applications in organic synthesis and biological research due to its functional groups that can participate in various
Types of Reactions:
Furan derivatives, including [5-(2-Aminophenyl)furan-2-yl]methanol, exhibit a wide range of biological activities. The presence of the amino group allows for interactions with various biological targets, influencing cellular processes and biochemical pathways. Research indicates potential applications in pharmacology, such as anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound's ability to form hydrogen bonds enhances its interaction with proteins and nucleic acids, making it a valuable probe in biochemical assays .
The synthesis of [5-(2-Aminophenyl)furan-2-yl]methanol typically involves the reaction of 2-aminobenzaldehyde with furfuryl alcohol under acidic or basic conditions. This condensation reaction forms the desired product through a mechanism that highlights the compound's reactivity due to its functional groups. While specific industrial production methods are not well-documented, optimizing reaction conditions such as temperature, pH, and reaction time is crucial for maximizing yield and purity .
Interaction studies involving [5-(2-Aminophenyl)furan-2-yl]methanol focus on its binding affinity with biological targets such as enzymes and receptors. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic effects. The presence of both amino and hydroxymethyl groups enhances its capability to interact with diverse biological systems, potentially leading to new drug discovery avenues .
Several compounds exhibit structural similarities to [5-(2-Aminophenyl)furan-2-yl]methanol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| [5-(2-Hydroxyphenyl)furan-2-yl]methanol | Hydroxyl group instead of an amino group | Different reactivity profile due to hydroxyl substitution |
| [5-(2-Methylphenyl)furan-2-yl]methanol | Methyl group instead of an amino group | Varies in biological activity compared to aminophenyl |
| [5-(3-Aminophenyl)furan-2-yl]methanol | Amino group at a different position | Different binding affinities and interaction profiles |
| [5-(Aminomethyl)furan-2-yl]methanol | Contains an aminomethyl group | Distinct solubility properties due to structural variations |
Uniqueness:
The uniqueness of [5-(2-Aminophenyl)furan-2-yl]methanol lies in its combination of an amino group and a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for diverse chemical transformations and interactions with biological targets, making it particularly valuable in both research and industrial applications.
The construction of [5-(2-aminophenyl)furan-2-yl]methanol typically involves sequential transformations to install the aminophenyl and hydroxymethyl groups on the furan core. A representative approach begins with the preparation of 5-substituted furan precursors through [4 + 1] cycloaddition strategies. For instance, halocyclopropyl ketones derived from α,β-alkenyl ketones and 3-halo-3-phenyldiazirines undergo Cloke–Wilson rearrangement and elimination to yield trisubstituted furans. Subsequent functionalization via reductive amination introduces the 2-aminophenyl moiety, followed by hydroxymethylation at the C2 position using formaldehyde under basic conditions.
A modular strategy reported by Hashmi et al. demonstrates the utility of propargyl alcohols in furan synthesis. Trans-diboration of propargyl substrates with B₂(pin)₂, followed by regioselective acylation and palladium/copper-catalyzed cyclization, generates 3-borylated furans. Suzuki–Miyaura coupling then introduces a fourth substituent, enabling the systematic assembly of tetrasubstituted derivatives. This method’s orthogonality allows the synthesis of all twelve possible isomers of tetra-arylated furans, underscoring its versatility for structural diversification (Table 1).
Table 1: Comparison of Multi-Step Synthetic Approaches for Furan Derivatives
Catalytic methods have revolutionized furan synthesis by improving atom economy and regioselectivity. Lewis acid-mediated processes, such as FeCl₃·6H₂O or TiCl₄-catalyzed cyclopropanation, enable efficient furan ring construction from halodiazirines and alkenes. For example, FeCl₃·6H₂O accelerates the conversion of halocyclopropyl ketones to furans at room temperature, achieving yields exceeding 90% within 30 minutes.
Transition metal catalysis plays a pivotal role in introducing aromatic amines. Palladium-catalyzed Buchwald–Hartwig amination of halogenated furans with 2-aminophenylboronic acids provides direct access to the target scaffold. Copper(I) iodide/1,10-phenanthroline systems further enhance coupling efficiency for electron-deficient aryl amines, achieving turnover numbers (TON) > 500. Additionally, iridium-catalyzed C–H silylation of furfurals enables subsequent functionalization via silicon-based cross-coupling, offering a pathway to 3-aminophenyl-substituted derivatives.
Solvent choice critically influences reaction kinetics and product distribution in furan functionalization. Polar aprotic solvents such as dimethylformamide (DMF) facilitate reductive amination of furfural derivatives by stabilizing imine intermediates, while ethereal solvents (e.g., tetrahydrofuran) favor cyclization steps through enhanced nucleophilicity. A study comparing acetone, acetonitrile, and methanol in the synthesis of 1-(4-(3,5-dialkylphenyl)furan-3-yl)ethanones revealed acetone as optimal, providing 92% yield under reflux conditions due to its balanced polarity and boiling point.
Water-mediated reactions have emerged as sustainable alternatives. Microwave-assisted cyclodehydration of diketones in aqueous K₂CO₃ achieves furan ring formation with 85% efficiency, eliminating the need for hazardous organic solvents. Similarly, ethanol/water mixtures enhance the solubility of arylglyoxal substrates in multicomponent reactions, enabling one-pot assembly of tetra-substituted furans at ambient temperature.
Recent advances prioritize atom economy, renewable feedstocks, and energy efficiency. A catalyst-free, one-pot protocol combines arylglyoxals, acetylacetone, and dialkyl phenols in acetone under reflux, yielding 1-(4-(3,5-dialkylphenyl)furan-3-yl)ethanones with 89–95% efficiency. This method eliminates column chromatography by precipitating products upon cooling, aligning with green chemistry principles.
Biomass-derived furfural serves as a sustainable starting material for 3-silylated furfurals, which undergo nucleophilic addition and fluoride-mediated cross-coupling to generate 2-furyl carbinols. The use of CuI·PPh₃ catalysts in these transformations reduces heavy metal waste, while microwave irradiation cuts reaction times from hours to minutes. Life-cycle assessments of these methods demonstrate 40–60% reductions in carbon footprint compared to traditional routes.
Glucosamine-6-phosphate synthase represents one of the most extensively studied molecular targets for potential novel antimicrobial and antidiabetic drug development [1] [2] [3]. The enzyme contains two distinct active sites located at the glutaminase-amidotransferase (GAH) and isomerase (ISOM) domains, respectively, which are connected through an intramolecular, solvent-inaccessible channel [1]. This unique structural architecture makes glucosamine-6-phosphate synthase an attractive target for computational docking studies involving [5-(2-Aminophenyl)furan-2-yl]methanol.
The molecular mechanism of glucosamine-6-phosphate synthase catalytic action involves three main steps: hydrolysis of glutamine at the GAH domain, transfer of ammonia from GAH to ISOM, and isomerisation of the resulting fructosamine-6-phosphate at ISOM [1]. All catalytic residues, including the N-terminal Cys1 at GAH and Glu488, His504, and Lys603 at ISOM, are highly conserved among glucosamine-6-phosphate synthases from different sources [1]. These conserved binding sites provide optimal docking targets for [5-(2-Aminophenyl)furan-2-yl]methanol investigations.
Computational docking studies have demonstrated that furan-containing compounds exhibit significant binding affinity toward glucosamine-6-phosphate synthase active sites [4]. The structural features of [5-(2-Aminophenyl)furan-2-yl]methanol, particularly the furan ring system and the aminophenyl moiety, are conducive to favorable protein-ligand interactions through multiple binding modes. The furan oxygen can participate in hydrogen bonding with catalytic residues, while the aromatic aminophenyl group can engage in π-π stacking interactions with aromatic amino acids in the binding pocket [5].
Binding affinity predictions for [5-(2-Aminophenyl)furan-2-yl]methanol with glucosamine-6-phosphate synthase demonstrate competitive inhibition constants in the micromolar range, comparable to established inhibitors such as FMDP (Ki = 0.1 μM) and BADP (Ki = 0.1 μM) [1]. The compound's methanol substituent provides additional hydrogen bonding opportunities with polar residues in the enzyme active site, potentially enhancing binding specificity and affinity.
| Binding Site | Key Residues | Interaction Type | Predicted Binding Affinity (μM) |
|---|---|---|---|
| GAH Domain | Cys1, Arg152, Asp158 | Hydrogen bonding, electrostatic | 5-15 |
| ISOM Domain | Glu488, His504, Lys603 | π-π stacking, hydrogen bonding | 8-25 |
| Allosteric Site | Val174, Phe176, Tyr299 | Hydrophobic interactions | 12-30 |
Density functional theory calculations provide comprehensive insights into the electronic structure and reactivity patterns of [5-(2-Aminophenyl)furan-2-yl]methanol . Quantum mechanical calculations employing the B3LYP functional with 6-311+G(d,p) basis sets reveal fundamental electronic properties that govern molecular recognition and binding affinity [7].
The frontier molecular orbital analysis of [5-(2-Aminophenyl)furan-2-yl]methanol demonstrates a highest occupied molecular orbital (HOMO) energy of approximately -5.8 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.2 eV, yielding an energy gap of 4.6 eV . This HOMO-LUMO gap indicates moderate chemical reactivity and stability, favorable characteristics for drug-like molecules. The HOMO is primarily localized on the aminophenyl moiety, while the LUMO shows significant contribution from the furan ring system, suggesting charge transfer potential during protein-ligand interactions.
Natural bond orbital analysis reveals substantial electron delocalization between the furan ring and the aminophenyl group, with second-order perturbation energy values ranging from 15-25 kcal/mol [8]. This electronic delocalization enhances the molecule's ability to form stable π-π stacking interactions with aromatic amino acid residues in protein binding sites. The methanol hydroxyl group exhibits significant natural charge density (-0.65 e), indicating strong hydrogen bond acceptor and donor capabilities.
Molecular electrostatic potential surface calculations identify key reactive sites for protein interactions [8]. The amino group nitrogen shows the most negative electrostatic potential (-180 kJ/mol), while the furan oxygen exhibits moderate electronegativity (-95 kJ/mol). The methanol hydroxyl oxygen demonstrates intermediate electrostatic potential (-120 kJ/mol), suggesting balanced hydrogen bonding capabilities. These electrostatic characteristics correlate with observed binding preferences in molecular docking studies.
| Electronic Property | Calculated Value | Biological Relevance |
|---|---|---|
| HOMO Energy (eV) | -5.8 | Electron donation capability |
| LUMO Energy (eV) | -1.2 | Electron acceptance potential |
| Dipole Moment (Debye) | 3.2 | Polar interactions with proteins |
| Polarizability (ų) | 18.5 | Induced dipole interactions |
| Ionization Potential (eV) | 5.8 | Chemical stability |
| Electron Affinity (eV) | 1.2 | Redox activity potential |
Time-dependent density functional theory calculations predict ultraviolet-visible absorption characteristics relevant to spectroscopic identification and monitoring [9]. The primary electronic transition occurs at 285 nm with an oscillator strength of 0.45, corresponding to π→π* excitation within the extended conjugated system. This electronic transition facilitates experimental validation of computational predictions through spectroscopic methods.
Molecular dynamics simulations provide crucial insights into the dynamic behavior and stability of [5-(2-Aminophenyl)furan-2-yl]methanol-protein complexes over extended time scales [10] [11]. These simulations employ explicit solvent models and periodic boundary conditions to accurately represent physiological environments during protein-ligand binding events.
Root mean square deviation analysis of [5-(2-Aminophenyl)furan-2-yl]methanol bound to glucosamine-6-phosphate synthase demonstrates stable complex formation with RMSD values consistently below 2.0 Å throughout 100 nanosecond simulation trajectories [10]. The protein backbone maintains structural integrity with average RMSD values of 1.5 ± 0.3 Å, indicating minimal conformational perturbation upon ligand binding. The ligand itself exhibits RMSD values of 0.8 ± 0.2 Å relative to the initial docked pose, confirming stable binding interactions.
Root mean square fluctuation calculations reveal specific amino acid residues that undergo significant conformational changes upon [5-(2-Aminophenyl)furan-2-yl]methanol binding [10]. Catalytic residues Cys1, Glu488, and His504 show reduced flexibility (RMSF < 1.0 Å) compared to apo enzyme simulations, suggesting ligand-induced stabilization of the active site. Loop regions adjacent to the binding site demonstrate enhanced mobility (RMSF 2-3 Å), potentially facilitating substrate access and product release.
Hydrogen bond analysis throughout molecular dynamics trajectories identifies persistent intermolecular interactions that stabilize the protein-ligand complex [10]. The amino group of [5-(2-Aminophenyl)furan-2-yl]methanol forms stable hydrogen bonds with Asp158 and Glu488, maintaining average bond distances of 2.8 ± 0.4 Å with occupancy frequencies exceeding 85%. The methanol hydroxyl group establishes transient hydrogen bonds with backbone carbonyl oxygens, contributing to binding affinity through entropic stabilization.
| Simulation Parameter | Value Range | Biological Significance |
|---|---|---|
| Complex RMSD (Å) | 1.2-1.8 | Stable binding conformation |
| Ligand RMSD (Å) | 0.6-1.0 | Minimal conformational drift |
| Hydrogen Bond Count | 3-5 | Strong intermolecular interactions |
| Binding Site Volume (ų) | 485-520 | Accommodates ligand size |
| Solvent-Accessible Surface Area (Ų) | 15,200-15,800 | Protein structural stability |
Radius of gyration calculations for both protein and ligand components confirm maintenance of compact, stable conformations throughout simulation trajectories [10]. The protein radius of gyration remains constant at 22.5 ± 0.2 Å, while the ligand maintains a compact structure with radius of gyration values of 3.2 ± 0.1 Å. These values indicate absence of significant unfolding or dissociation events during the simulation period.
Free energy perturbation calculations estimate the binding free energy of [5-(2-Aminophenyl)furan-2-yl]methanol to glucosamine-6-phosphate synthase as -8.5 ± 1.2 kcal/mol, corresponding to a dissociation constant in the low micromolar range [10]. This calculated binding affinity aligns with experimental inhibition constants reported for structurally related furan derivatives, validating the computational approach.
Solvent-accessible surface area analysis reveals that [5-(2-Aminophenyl)furan-2-yl]methanol binding reduces the enzyme's exposed hydrophobic surface by approximately 380 Ų, indicating favorable desolvation contributions to binding thermodynamics [10]. The furan ring and aminophenyl moiety become largely buried within the binding pocket, while the methanol group remains partially exposed to facilitate hydrogen bonding with solvent molecules.